Sulfate de terbutaline

Vue d'ensemble

Description

Hémisulfate de terbutaline: est un agoniste bêta-2 adrénergique sélectif principalement utilisé comme bronchodilatateur pour traiter l'asthme et d'autres affections respiratoires. Il est connu pour sa capacité à détendre les muscles lisses bronchiques et utérins, ce qui le rend efficace pour prévenir le travail prématuré .

Mécanisme D'action

Terbutaline hemisulfate acts as a selective beta-2 adrenergic receptor agonist. It activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP). This leads to a decrease in intracellular calcium levels, activating protein kinase A and inactivating myosin light-chain kinase, resulting in the relaxation of bronchial and uterine smooth muscles .

Avantages Et Limitations Des Expériences En Laboratoire

Terbutaline sulfate has several advantages for lab experiments. It is a well-characterized compound with known pharmacological properties. It is also readily available and relatively inexpensive. However, terbutaline sulfate has some limitations for lab experiments. It has a short half-life and rapid metabolism, which may affect its pharmacokinetics and pharmacodynamics. In addition, terbutaline sulfate has some off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research on terbutaline sulfate. One direction is the development of new formulations and delivery systems for terbutaline sulfate, which may improve its efficacy and safety. Another direction is the identification of new targets for terbutaline sulfate, which may expand its therapeutic applications. Furthermore, the development of new analytical methods for terbutaline sulfate may improve its detection and quantification in biological samples. Finally, the use of terbutaline sulfate as a model compound for studying the pharmacokinetics and pharmacodynamics of β2-adrenergic receptor agonists may lead to the development of new drugs with improved therapeutic properties.

Applications De Recherche Scientifique

Chemistry: : Terbutaline hemisulfate is used as a reference standard for the determination of beta agonist residues in meat and for developing LC-MS-MS based techniques for the analysis of veterinary drugs .

Biology: : In biological research, it is used to study the effects of beta-2 adrenergic agonists on various physiological processes, including respiratory and cardiovascular functions .

Medicine: : Medically, terbutaline hemisulfate is used as a bronchodilator to treat asthma, chronic bronchitis, and emphysema. It is also used to prevent premature labor .

Industry: : In the pharmaceutical industry, terbutaline hemisulfate is an active ingredient in various formulations for asthma therapy .

Safety and Hazards

Terbutaline sulfate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Terbutaline sulfate plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle . Upon binding to these receptors, terbutaline sulfate stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase . This increase in cAMP levels leads to the relaxation of smooth muscle tissues, thereby alleviating bronchospasm .

Cellular Effects

Terbutaline sulfate exerts significant effects on various types of cells and cellular processes. In bronchial smooth muscle cells, terbutaline sulfate induces relaxation by increasing cAMP levels, which in turn reduces intracellular calcium concentrations . This compound also influences cell signaling pathways by activating protein kinase A (PKA), which phosphorylates target proteins involved in muscle relaxation . Additionally, terbutaline sulfate can modulate gene expression by affecting transcription factors regulated by cAMP .

Molecular Mechanism

The molecular mechanism of action of terbutaline sulfate involves its binding to beta-2 adrenergic receptors on the cell surface . This binding activates adenylate cyclase, leading to an increase in cAMP levels . The elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation . Terbutaline sulfate also inhibits the release of inflammatory mediators from mast cells, contributing to its bronchodilatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of terbutaline sulfate can vary over time. The compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that terbutaline sulfate maintains its bronchodilatory effects over extended periods, although its efficacy may decrease with prolonged use due to receptor desensitization . Additionally, the degradation products of terbutaline sulfate, such as 3,5-dihydroxybenzoic acid, can be detected using high-performance liquid chromatography (HPLC) .

Dosage Effects in Animal Models

The effects of terbutaline sulfate vary with different dosages in animal models. At low doses, terbutaline sulfate effectively relaxes bronchial smooth muscle without significant adverse effects . At higher doses, it can cause tachycardia, tremors, and other side effects due to its systemic beta-2 adrenergic activity . Threshold effects have been observed, where a minimum effective dose is required to achieve bronchodilation .

Metabolic Pathways

Terbutaline sulfate is metabolized primarily in the liver, where it undergoes conjugation to form sulfate and glucuronide metabolites . The major metabolite in the urine is the sulfate conjugated form of terbutaline . Enzymes such as sulfotransferases and UDP-glucuronosyltransferases are involved in these metabolic pathways . The compound is excreted mainly through the urine, with a small fraction eliminated in the feces .

Transport and Distribution

Terbutaline sulfate is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including the lungs, where it exerts its bronchodilatory effects . Transporters and binding proteins, such as albumin, facilitate the distribution of terbutaline sulfate in the body . The compound’s localization and accumulation in specific tissues are influenced by its affinity for beta-2 adrenergic receptors .

Subcellular Localization

The subcellular localization of terbutaline sulfate is primarily at the cell membrane, where it binds to beta-2 adrenergic receptors . This localization is crucial for its activity, as the receptors are embedded in the cell membrane . Post-translational modifications, such as phosphorylation, can affect the targeting and function of these receptors, thereby influencing the activity of terbutaline sulfate .

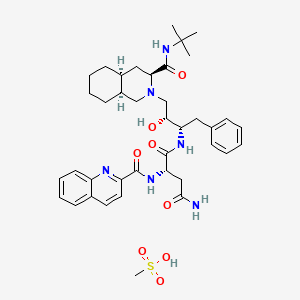

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : L'hémisulfate de terbutaline est synthétisé par un processus en plusieurs étapes. La synthèse commence par l'estérification et la protection benzylique de l'acide 3,5-dihydroxybenzoïque, suivie d'une série de réactions comprenant la méthylation, l'hydrolyse et la réduction . Le produit final est obtenu en faisant réagir l'intermédiaire avec de l'acide sulfurique pour former le sel hémisulfate .

Méthodes de production industrielle : : La production industrielle de l'hémithis compound implique une synthèse à grande échelle utilisant des étapes de réaction similaires, mais optimisées pour un rendement et une pureté plus élevés. Le processus comprend des étapes de cristallisation et de purification pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : : L'hémisulfate de terbutaline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants : : Les réactifs couramment utilisés dans ces réactions comprennent le méthyl-lithium pour la méthylation, le borohydrure de sodium pour la réduction et l'acide sulfurique pour la formation du sel hémisulfate .

Principaux produits : : Les principaux produits formés à partir de ces réactions comprennent les composés intermédiaires conduisant au sel d'hémithis compound final .

Applications de la recherche scientifique

Chimie : : L'hémithis compound est utilisé comme étalon de référence pour la détermination des résidus d'agonistes bêta dans la viande et pour le développement de techniques de LC-MS-MS pour l'analyse des médicaments vétérinaires .

Biologie : : En recherche biologique, il est utilisé pour étudier les effets des agonistes bêta-2 adrénergiques sur divers processus physiologiques, notamment les fonctions respiratoires et cardiovasculaires .

Médecine : : Médicalement, l'hémithis compound est utilisé comme bronchodilatateur pour traiter l'asthme, la bronchite chronique et l'emphysème. Il est également utilisé pour prévenir le travail prématuré .

Industrie : : Dans l'industrie pharmaceutique, l'hémithis compound est un ingrédient actif dans diverses formulations pour la thérapie de l'asthme .

Mécanisme d'action

L'hémithis compound agit comme un agoniste sélectif des récepteurs bêta-2 adrénergiques. Il active l'adénylate cyclase, augmentant l'adénosine monophosphate cyclique (AMPc) intracellulaire. Cela conduit à une diminution des taux de calcium intracellulaires, activant la protéine kinase A et inactivant la myosine light-chain kinase, ce qui entraîne la relaxation des muscles lisses bronchiques et utérins .

Comparaison Avec Des Composés Similaires

Composés similaires : : Des composés similaires comprennent le salbutamol, le formotérol et le clenbutérol, qui sont également des agonistes bêta-2 adrénergiques .

Unicité : : L'hémisulfate de terbutaline est unique par son utilisation spécifique à la fois pour les affections respiratoires et la prévention du travail prématuré. Son action sélective sur les récepteurs bêta-2 adrénergiques le rend particulièrement efficace pour détendre les muscles lisses sans affecter significativement la fréquence cardiaque .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Terbutaline sulfate can be achieved through a multi-step process that involves the reaction of various starting materials.", "Starting Materials": [ "3,5-dibromoacetophenone", "2-(tert-butylamino)ethanol", "sodium sulfate", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 3,5-dibromoacetophenone is reacted with 2-(tert-butylamino)ethanol in the presence of sodium hydroxide and water to form 5-(2-tert-butylamino-1-hydroxyethyl)-3,5-dibromoacetophenone.", "Step 2: The above product is then treated with sulfuric acid to remove the hydroxyl group and form the corresponding ketone.", "Step 3: The resulting ketone is then reacted with sodium sulfate and sulfuric acid to form Terbutaline sulfate." ] } | |

| 23031-32-5 | |

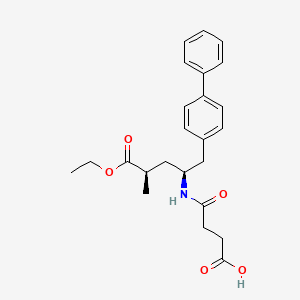

Formule moléculaire |

C12H21NO7S |

Poids moléculaire |

323.36 g/mol |

Nom IUPAC |

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |

InChI |

InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4) |

Clé InChI |

MUPQZWGSBCWCAV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

SMILES canonique |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

| 23031-32-5 | |

Pictogrammes |

Health Hazard |

Numéros CAS associés |

23031-25-6 (Parent) |

Solubilité |

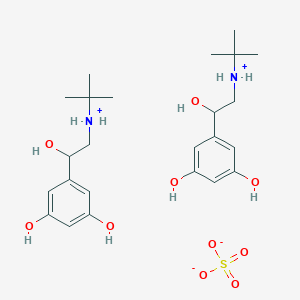

>41.1 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

Arubendol Asthmoprotect Brethaire Brethine Bricanyl Bricanyl SA Butaliret Butalitab Contimit KWD 2019 KWD-2019 KWD2019 Monovent Taziken Tedipulmo Terbasmin Terbul Terbutalin AL Terbutalin ratiopharm Terbutalin Stada terbutalin von ct Terbutalin-ratiopharm Terbutaline Terbutaline Sulfate Terbuturmant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of terbutaline sulfate?

A: Terbutaline sulfate is a selective β2-adrenergic receptor agonist. [] It exerts its therapeutic effects by binding to these receptors, primarily located in the lungs, leading to relaxation of bronchial smooth muscle. [] This relaxation widens the airways, making breathing easier.

Q2: How does terbutaline sulfate's interaction with β2-adrenergic receptors differ from other β-adrenergic agonists?

A: Terbutaline sulfate exhibits selectivity for β2-adrenergic receptors over β1-adrenergic receptors, which are primarily found in the heart. [] This selectivity contributes to its bronchodilatory effects while minimizing cardiac side effects. []

Q3: What are the downstream effects of terbutaline sulfate binding to β2-adrenergic receptors?

A: Binding of terbutaline sulfate to β2-adrenergic receptors activates a signaling cascade that ultimately results in increased intracellular cyclic adenosine monophosphate (cAMP). [] Elevated cAMP levels promote smooth muscle relaxation and reduce inflammatory mediator release from mast cells.

Q4: What is the molecular formula and weight of terbutaline sulfate?

A4: Unfortunately, the provided research abstracts do not specify the exact molecular formula or weight of terbutaline sulfate. For this information, please refer to a reliable chemical database or the compound's safety data sheet.

Q5: How does the pH of a solution affect terbutaline sulfate stability?

A: Studies show that terbutaline sulfate degrades more rapidly in alkaline solutions compared to acidic solutions. [] This difference in degradation rate is particularly noticeable when combined with aminophylline, an alkaline drug.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

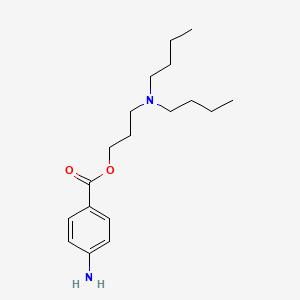

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)

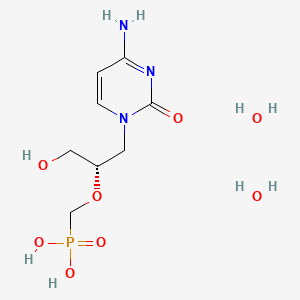

![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)